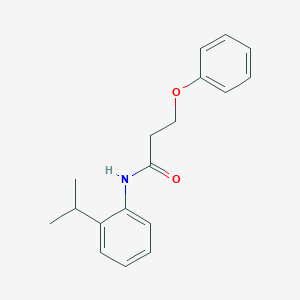

3-phenoxy-N-(2-propan-2-ylphenyl)propanamide

Description

3-Phenoxy-N-(2-propan-2-ylphenyl)propanamide is a propanamide derivative characterized by a phenoxy group at the 3-position of the propanamide backbone and an isopropyl-substituted phenyl ring at the N-terminus. The phenoxy group may enhance metabolic stability compared to alkyl chains, while the isopropylphenyl moiety could influence lipophilicity and receptor binding .

Properties

IUPAC Name |

3-phenoxy-N-(2-propan-2-ylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-14(2)16-10-6-7-11-17(16)19-18(20)12-13-21-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQDGQDFDIVXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-(2-propan-2-ylphenyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-phenoxypropanoic acid with 2-isopropylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-(2-propan-2-ylphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-phenoxy-N-(2-propan-2-ylphenyl)propanamide is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its diverse applications, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives of similar structures have shown significant antiproliferative effects against various cancer cell lines. A study reported that certain analogs exhibited IC50 values in the low micromolar range against breast cancer and melanoma cell lines, suggesting a promising avenue for further development as anticancer agents .

Antitubercular Properties

Another area of interest is the antitubercular activity of compounds structurally similar to this compound. Research has demonstrated that derivatives can possess potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness against both drug-sensitive and resistant strains . This suggests that modifications to the phenoxy and amide groups could enhance antitubercular efficacy.

Inhibition of Enzymatic Activity

Compounds with similar structures have been investigated for their ability to inhibit specific enzymes linked to disease processes. For example, studies on related phenoxy compounds have shown that they can inhibit phospholipase A2, an enzyme implicated in inflammatory responses and other pathological conditions . This inhibition could provide a basis for developing anti-inflammatory drugs.

Table 1: Biological Activities of Related Compounds

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Presence of Phenoxy Group | Enhances lipophilicity and bioactivity |

| Amide Linkage | Critical for binding affinity |

| Substituents on Phenyl Ring | Modulate potency and selectivity |

Case Study 1: Anticancer Screening

In a systematic screening of various derivatives based on the structure of this compound, researchers identified several compounds with significant anticancer activity against multiple cell lines. The most promising candidates were subjected to further optimization, focusing on enhancing selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antitubercular Development

A series of phenoxyacetamides were synthesized and evaluated for their antitubercular properties. The lead compound demonstrated an MIC value of 4 µg/mL against M. tuberculosis H37Rv, indicating strong potential as a new therapeutic agent for tuberculosis treatment . The study emphasized the importance of structural modifications in enhancing the efficacy of these compounds.

Mechanism of Action

The mechanism of action of 3-phenoxy-N-(2-propan-2-ylphenyl)propanamide involves its interaction with specific molecular targets. The phenoxy group and the amide moiety can form hydrogen bonds and hydrophobic interactions with proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Propanamide Derivatives

The following analysis compares 3-phenoxy-N-(2-propan-2-ylphenyl)propanamide with analogous compounds, focusing on substituent effects, biological activities, and physicochemical properties.

Substituent Effects on Enzyme Activity

- 3-Amino-N-(3-fluorophenyl)propanamide and 3-amino-N-(4-methylphenyl)propanamide: These compounds differ in their para-substituents (fluoro vs. methyl). This suggests that electron-deficient aromatic rings improve substrate-enzyme interactions .

- This compound: The phenoxy group, being bulkier and more electron-rich than amino groups, may reduce enzymatic turnover but improve stability against oxidative metabolism.

Impact of Bulky Substituents on Pharmacokinetics

- This compound: The isopropylphenyl group (MW ~265 g/mol) balances lipophilicity (predicted logP ~3.8) and solubility, favoring oral bioavailability.

Functional Group Modifications and Solubility

- (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]propanamide: Cyano and trifluoromethyl groups enhance solubility in polar solvents (e.g., DMSO) while maintaining target affinity through halogen bonding .

- This compound: The absence of strong electron-withdrawing groups may limit aqueous solubility but reduce off-target interactions.

Biological Activity

3-Phenoxy-N-(2-propan-2-ylphenyl)propanamide, a compound with the CAS number 304888-76-4, has garnered attention in recent research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific sources.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H19NO2

- Molecular Weight : 273.33 g/mol

The synthesis of this compound typically involves the reaction of 3-phenoxypropanoic acid with isopropylamine under controlled conditions. The process includes:

- Dissolution : Dissolving the starting materials in an appropriate solvent.

- Reaction : Adding a coupling agent to facilitate the formation of the amide bond.

- Purification : Isolating the product through recrystallization or chromatography.

Anticancer Properties

Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in breast cancer cells (MCF-7) with low toxicity to normal cells .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Tamoxifen | MCF-7 | 0.5 | |

| Other Analogues | MCF-7 | 1.0 - 10.0 |

The mechanism through which this compound exerts its biological effects is believed to involve:

- Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : Studies suggest that these compounds can disrupt the cell cycle, preventing cancer cell proliferation.

Case Studies and Research Findings

- Cytotoxicity Assays : In a study evaluating various phenoxy derivatives, it was found that modifications at the amide nitrogen significantly influenced cytotoxicity against MCF-7 cells. Compounds with branched alkyl groups demonstrated enhanced activity compared to linear analogues .

- In Vivo Studies : Preliminary animal studies indicated that administration of related compounds resulted in reduced tumor growth in xenograft models, suggesting potential for therapeutic applications .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies often utilize software like AutoDock Vina to simulate interactions and assess potential efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-phenoxy-N-(2-propan-2-ylphenyl)propanamide, and how can reaction conditions be optimized?

- Methodology : Utilize multi-step synthesis involving substitution and condensation reactions. For example:

- Substitution : React phenoxy precursors with 2-propan-2-ylphenylamine under alkaline conditions to introduce the phenoxy group (analogous to , where 3-chloro-4-fluoronitrobenzene reacts with 2-pyridinemethanol) .

- Condensation : Use condensing agents (e.g., EDCI/HOBt) to couple intermediates with propanamide backbones, ensuring mild temperatures (20–25°C) to preserve stereochemistry (similar to ’s synthesis of R-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide) .

- Optimization : Monitor reaction progress via TLC or HPLC, and adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of amine) to maximize yield.

Q. How can the structural integrity of this compound be confirmed experimentally?

- Techniques :

- IR Spectroscopy : Identify characteristic amide (C=O stretch at ~1650 cm⁻¹) and phenoxy (C-O-C stretch at ~1250 cm⁻¹) bands. Compare with ab initio calculations for vibrational modes (as in ’s IR-LD analysis of a propanamide derivative) .

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and stereochemistry (see ’s single-crystal X-ray validation of 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Approach :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., 3-amino-N-(3-fluorophenyl)propanamide) in kinetic assays to measure IC₅₀ values. Apply ANOVA and T-tests to compare substrate efficacy (as in ’s analysis of Pseudomonas aeruginosa enzyme activity) .

- Receptor Binding : Radiolabeled ligands (e.g., [³H]Dofetilide) can assess competitive binding affinity in cell membranes (analogous to ’s use of radiolabeled compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Strategy :

- Analog Synthesis : Modify the phenoxy group (e.g., introduce electron-withdrawing substituents) or the propanamide backbone (e.g., methyl/cyclopropyl substitutions) to assess potency changes. ’s SAR trends for propanamide analogs (N-butyl > N-azepanyl) provide a template .

- Computational Modeling : Perform docking studies using software like AutoDock to predict binding modes with target proteins (e.g., enzymes or receptors).

Q. How should contradictory data in spectroscopic characterization (e.g., conflicting IR and NMR results) be resolved?

- Resolution Workflow :

- Cross-Validation : Compare experimental IR spectra with ab initio calculations (e.g., Gaussian 09) to resolve ambiguities (as in ) .

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific vibrational modes or NMR signals.

Q. What advanced techniques are recommended for assessing enantiomeric purity in chiral propanamide derivatives?

- Methods :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases containing hexane/isopropanol (90:10) to separate enantiomers.

- Circular Dichroism (CD) : Measure CD spectra in the 200–250 nm range to confirm optical activity (complemented by ’s chiral synthesis protocols) .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

- Protocol :

- Animal Models : Administer the compound intravenously/orally to rodents and collect plasma samples at timed intervals. Use LC-MS/MS to quantify bioavailability and half-life.

- Metabolite Profiling : Identify phase I/II metabolites via high-resolution mass spectrometry (HRMS) and compare with in vitro liver microsome assays.

Q. What computational tools are effective for predicting metabolic pathways?

- Tools :

- ADMET Predictors : Software like Schrödinger’s QikProp can estimate metabolic stability and cytochrome P450 interactions.

- Density Functional Theory (DFT) : Calculate activation energies for potential metabolic reactions (e.g., hydroxylation at the propanamide methyl group).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.